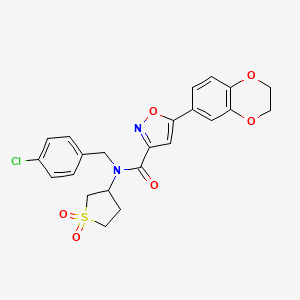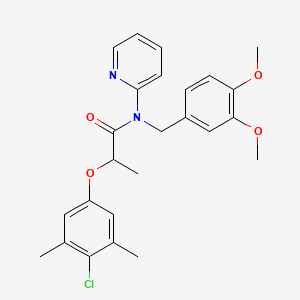![molecular formula C18H16BrN3O3S B11354499 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11354499.png)
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide, often referred to as B4 , is a pyrazoline derivative with a heterocyclic structure. Pyrazolines have gained attention due to their diverse biological and pharmacological activities . B4’s molecular formula is C18H16BrN3O4S, and its structure consists of a thiadiazole ring, a bromophenyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes:: B4 can be synthesized through various routes. One common method involves the reaction of 4-bromophenylhydrazine with 2,4-dimethoxybenzaldehyde to form the corresponding hydrazone. Cyclization of this hydrazone with thiosemicarbazide leads to the formation of the thiadiazole ring. Subsequent acylation with chloroacetyl chloride yields B4.
Reaction Conditions::Hydrazone Formation: 4-bromophenylhydrazine reacts with 2,4-dimethoxybenzaldehyde in ethanol or another suitable solvent.
Thiadiazole Cyclization: The hydrazone is cyclized with thiosemicarbazide in the presence of a base (e.g., sodium hydroxide).
Acylation: Chloroacetyl chloride is used for acylation.
Industrial Production:: While B4 is not widely produced industrially, its synthesis can be scaled up using similar methods.
Chemical Reactions Analysis
B4 undergoes several reactions:
Oxidation: B4 can be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group in the propanamide moiety is possible.
Substitution: The bromophenyl group can undergo substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products vary based on the reaction type.
Scientific Research Applications
B4’s applications span multiple fields:
Chemistry: B4 serves as a building block for designing new pyrazoline derivatives.
Biology: It may exhibit antimicrobial, antiparasitic, and antioxidant properties.
Medicine: Research explores its potential as an antidepressant, anticonvulsant, or antitumor agent.
Industry: B4’s unique structure may inspire novel drug development.
Mechanism of Action
The exact mechanism by which B4 exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
B4’s uniqueness lies in its combination of the bromophenyl group, thiadiazole ring, and propanamide functionality. Similar compounds include other pyrazolines and thiazoles .
Properties
Molecular Formula |
C18H16BrN3O3S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C18H16BrN3O3S/c1-11(25-15-6-4-3-5-14(15)24-2)17(23)21-18-20-16(22-26-18)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,21,22,23) |
InChI Key |
UARLMKBPXMWTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)Br)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Methoxyphenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11354438.png)

![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B11354444.png)

![2-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11354456.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11354460.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11354462.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11354466.png)
![N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B11354468.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11354469.png)


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11354491.png)
